molecular formula C15H14FN3O4S B11138009 N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

Cat. No.: B11138009
M. Wt: 351.4 g/mol
InChI Key: RUFDLUUYTJDVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group and the thiazole ring in the structure of this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves several steps. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol . The reaction conditions typically include refluxing the mixture for several hours to yield the desired thiazole derivative. Industrial production methods may involve optimization of reaction conditions and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets and pathways. The thiazole ring and the fluorophenyl group contribute to its binding affinity to certain enzymes and receptors. The compound may inhibit the activity of specific enzymes involved in inflammatory pathways or interfere with the replication of viral particles . Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and biological activities. The presence of the glycylglycine moiety in this compound makes it unique and may contribute to its specific biological activities.

Properties

Molecular Formula

C15H14FN3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[[2-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H14FN3O4S/c1-8-13(14(23)18-6-11(20)17-7-12(21)22)24-15(19-8)9-2-4-10(16)5-3-9/h2-5H,6-7H2,1H3,(H,17,20)(H,18,23)(H,21,22)

InChI Key

RUFDLUUYTJDVPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.